cyclo-dopa 5-O-glucoside
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Overview
Description
Cyclo-dopa 5-O-glucoside is a naturally occurring compound found in certain plants, particularly those belonging to the order Caryophyllales. It is a glucosylated derivative of cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) and plays a crucial role in the biosynthesis of betalains, which are water-soluble pigments responsible for the red-violet and yellow colors in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo-dopa 5-O-glucoside can be synthesized through enzymatic reactions involving UDP-glucose: cyclo-DOPA 5-O-glucosyltransferase. This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to cyclo-DOPA, forming this compound . The reaction typically occurs under mild conditions, with the enzyme being isolated from plants such as four o’clocks (Mirabilis jalapa) and feather cockscombs (Celosia cristata) .
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors and genetically engineered organisms. For instance, transgenic silkworms have been developed to produce betalains, including this compound, by coexpressing betalain synthesis genes . This method allows for the large-scale production of the compound in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
Cyclo-dopa 5-O-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form betalamic acid derivatives.
Condensation: It condenses with betalamic acid to form betacyanins, such as betanin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases.
Condensation: This reaction typically occurs spontaneously under acidic conditions.
Major Products
Scientific Research Applications
Cyclo-dopa 5-O-glucoside has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of betalains, which are studied for their antioxidant properties.
Biology: Investigated for its role in plant pigmentation and stress response.
Medicine: Explored for its potential health benefits, including antioxidant and anti-inflammatory properties.
Industry: Utilized as a natural colorant in food and cosmetics.
Mechanism of Action
Cyclo-dopa 5-O-glucoside exerts its effects primarily through its role in betalain biosynthesis. The compound is glycosylated by UDP-glucose: cyclo-DOPA 5-O-glucosyltransferase, forming a stable glucoside that can further react to produce various betalains . These betalains exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Betanin: A glucoside of betanidin, commonly found in red beets.
Isobetanin: An isomer of betanin with similar properties.
Betanidin: A precursor to betanin and other betacyanins.
Uniqueness
Cyclo-dopa 5-O-glucoside is unique due to its specific role in the early stages of betalain biosynthesis. Unlike betanin and isobetanin, which are final products, this compound serves as an intermediate, making it a crucial compound for studying the entire biosynthetic pathway .
Properties
CAS No. |
71242-23-4 |
---|---|
Molecular Formula |
C15H19NO9 |
Molecular Weight |
357.31 g/mol |
IUPAC Name |
(2S)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO9/c17-4-10-11(19)12(20)13(21)15(25-10)24-9-2-5-1-7(14(22)23)16-6(5)3-8(9)18/h2-3,7,10-13,15-21H,1,4H2,(H,22,23)/t7-,10+,11+,12-,13+,15+/m0/s1 |
InChI Key |
PXMFPPFHRQZIHO-OLCQZNMOSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O |
Canonical SMILES |
C1C(NC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |
Origin of Product |
United States |
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